2-(3-methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde
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Overview
Description
2-(3-methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde is an organic compound belonging to the isochromene family. This compound is characterized by its unique structure, which includes a fused benzene and lactone ring system with an acetaldehyde functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-oxo-3,4-dihydro-1H-isochromene with acetaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: (3-methyl-1-oxo-3,4-dihydro-1H-isochromen-6-yl)acetic acid.
Reduction: (3-methyl-1-oxo-3,4-dihydro-1H-isochromen-6-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine
This compound has shown potential biological activities, including antimicrobial and anticancer properties. It is being investigated for its ability to inhibit certain enzymes and pathways involved in disease progression. Additionally, its derivatives are being studied for their potential use as therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 2-(3-methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, which are implicated in various diseases.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
- (3R)-5,8-Dihydroxy-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-6-yl α-D-ribofuranoside
- 3-Hydroxy-1-(8-hydroxy-6-methoxy-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-7-yl)-3-methyl-2-butanyl acetate
Uniqueness
2-(3-methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde is unique due to its acetaldehyde functional group, which imparts distinct reactivity compared to other isochromene derivatives
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(3-methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde |
InChI |
InChI=1S/C12H12O3/c1-8-6-10-7-9(4-5-13)2-3-11(10)12(14)15-8/h2-3,5,7-8H,4,6H2,1H3 |
InChI Key |
NEKPPRBMPMNRST-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)CC=O)C(=O)O1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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